SD-208

Description

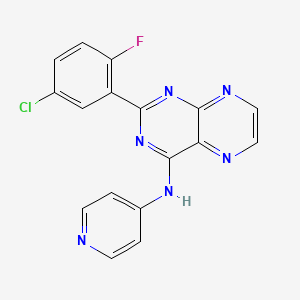

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SD-208 in Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of SD-208, a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I kinase (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5), in the context of glioma. Malignant gliomas are characterized by aggressive invasion, profound immunosuppression, and poor prognosis, with the TGF-β signaling pathway identified as a key driver of this pathology.[1][2][3] this compound represents a targeted therapeutic strategy designed to counteract the oncogenic effects of this pathway.

Core Mechanism: Inhibition of TGF-β/SMAD Signaling

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of the TGF-βRI/ALK5 receptor.[4] In the canonical TGF-β signaling cascade, ligand (TGF-β1 or TGF-β2) binding induces the formation of a heteromeric complex of type I and type II transmembrane serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[3] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell invasion, immunosuppression, and angiogenesis.[2][3]

By inhibiting ALK5 kinase activity, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling cascade.[5][6][7][8] This blockade of autocrine and paracrine TGF-β signaling is a central tenet of its anti-glioma activity.[5][6][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. TGF-β signaling and its targeting for glioma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 5. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the TGF-β Signaling Pathway and its Inhibition by SD-208

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, and details the mechanism and application of SD-208, a potent and selective inhibitor of this pathway. The information presented herein is intended to serve as a technical resource for researchers in academia and industry, particularly those involved in oncology, fibrosis, and immunology research and drug development.

The TGF-β Signaling Pathway: A Core Cellular Regulator

The TGF-β signaling pathway is a conserved signal transduction cascade that plays a pivotal role in a wide array of cellular functions, including proliferation, differentiation, apoptosis, migration, and homeostasis.[1] Dysregulation of this pathway is implicated in a multitude of human diseases, most notably cancer, autoimmune disorders, and fibrotic diseases.[2][3]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II serine/threonine kinase receptor (TβRII). This binding event recruits and activates a type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The activated TβRII then phosphorylates the TβRI at its glycine-serine rich (GS) domain.

The activated TβRI subsequently propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][5] Once phosphorylated, these R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[1][5] The pathway is negatively regulated by inhibitory SMADs (I-SMADs), such as SMAD7, which can compete with R-SMADs for receptor binding and mark the receptors for degradation.

This compound: A Selective Inhibitor of TGF-β Receptor I

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor kinase (TβRI/ALK5). By competitively inhibiting TβRI kinase activity, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the regulation of TGF-β target genes.[6] This targeted inhibition makes this compound a valuable tool for dissecting the roles of the TGF-β pathway in various biological and pathological processes.

Quantitative Data for this compound

The following table summarizes key quantitative data for the activity and administration of this compound based on published literature.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 (TβRI/ALK5) | 48 nM | Cell-free kinase assay | [7][8] |

| EC50 (inhibition of TGF-β induced growth arrest) | 0.1 µM (100 nM) | CCL64 cells | [6][8] |

| In Vivo Oral Dose (glioma model) | 60 mg/kg/day | Syngeneic VM/Dk mice with intracranial SMA-560 gliomas | [6] |

| In Vivo Oral Dose (melanoma bone metastasis model) | 20 or 60 mg/kg/day | Nude mice with 1205Lu human melanoma cells | [4] |

| In Vivo Oral Dose (mammary carcinoma model) | 20 or 60 mg/kg/day | Syngeneic mice with R3T and 4T1 cells | [9] |

| In Vivo Oral Dose (bone density study) | 20 or 60 mg/kg for 6 weeks | Male and female mice | [10] |

| Selectivity (vs. TβRII) | >100-fold | Cell-free kinase assay | [7] |

| Selectivity (vs. other common kinases) | >17-fold | Cell-free kinase assay | [7] |

Experimental Protocols

Detailed methodologies for key experiments to study the TGF-β signaling pathway and the effects of this compound are provided below.

Western Blotting for Phosphorylated SMAD2/3

This protocol describes the detection of phosphorylated SMAD2 and SMAD3, key indicators of TGF-β pathway activation.

Materials:

-

Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors (e.g., Cell Signaling Technology #5872). It is recommended to include 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate.[11]

-

SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.

-

Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.

-

Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (e.g., Cell Signaling Technology #8828).[11]

-

Total SMAD2/3 (e.g., Cell Signaling Technology #8685).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Scrape cells and transfer lysate to a microcentrifuge tube.

-

Sonicate the lysate (e.g., 3 times for 15 seconds each) to ensure complete lysis and shear nuclear DNA.[11]

-

Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[11]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., Bio-Rad RC DC Protein Assay).

-

-

SDS-PAGE and Transfer:

-

Prepare samples by adding SDS sample buffer and heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel. For tissue extracts, a higher load of at least 100 µg is recommended.[11]

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3 diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed for total SMAD2/3 and a loading control like β-actin.

-

CAGA-Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD complex by utilizing a luciferase reporter construct driven by a promoter containing multiple SMAD-binding elements (CAGA boxes).

Materials:

-

Cells: A suitable cell line responsive to TGF-β (e.g., HEK293, B16F10).

-

Plasmids:

-

(CAGA)12-luciferase reporter plasmid.

-

A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).

-

-

Transfection Reagent: (e.g., Polyethylenimine (PEI) or Lipofectamine).

-

Luciferase Assay Reagent: (e.g., Promega Luciferase Assay System).

-

Luminometer.

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a 24-well or 96-well plate one day before transfection.

-

Co-transfect the cells with the (CAGA)12-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Treatment:

-

Approximately 24 hours post-transfection, replace the medium.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate cells with TGF-β1 (e.g., 1-5 ng/mL) for 16-24 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

-

Luciferase Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate and measure the firefly luciferase activity.

-

If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control (Renilla or β-galactosidase) activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between different treatment groups.

-

Conclusion

The TGF-β signaling pathway is a fundamental and complex network that governs a multitude of cellular behaviors. Its intricate regulation and involvement in various pathologies make it a compelling target for therapeutic intervention. This compound, as a potent and selective inhibitor of TβRI, provides a critical tool for both basic research and preclinical drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the multifaceted roles of TGF-β signaling and to evaluate the efficacy of targeted inhibitors like this compound. A thorough understanding of this pathway and the methodologies to study it are paramount for advancing our knowledge and developing novel treatments for a range of human diseases.

References

- 1. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SD 208 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic Inhibition of the TGF-β Type I Receptor Kinase Has Anabolic and Anti-Catabolic Effects on Bone | PLOS One [journals.plos.org]

- 7. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 8. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics of TGF-β signaling reveal adaptive and pulsatile behaviors reflected in the nuclear localization of transcription factor Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

SD-208 as a selective ALK5 kinase inhibitor

An In-depth Technical Guide to SD-208: A Selective ALK5 Kinase Inhibitor

Introduction

This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and immune response.[3] Dysregulation of the TGF-β pathway is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. In cancer, TGF-β can act as a tumor suppressor in the early stages but often switches to a tumor promoter in advanced stages, facilitating invasion, metastasis, and immunosuppression.[4][5] This dual role makes the targeted inhibition of its signaling pathway a compelling therapeutic strategy. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, key experimental findings, and detailed protocols for its use in research settings.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the type I receptor, ALK5, which then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][3] These phosphorylated SMADs form a complex with the common mediator SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[4]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation and subsequent activation of ALK5, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3.[6] This action effectively halts the entire signaling cascade, inhibiting TGF-β-mediated gene expression and cellular responses.[3][4] Studies have shown that this compound is highly selective for ALK5, with over 100-fold greater selectivity for it than for TβRII.[1][2]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across numerous enzymatic and cell-based assays.

Table 1: Kinase Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ALK5 and other related kinases, demonstrating its selectivity.

| Kinase Target | IC50 Value | Selectivity vs. TβRII | Reference |

| TGF-βRI (ALK5) | 48 nM | >100-fold | [1][2][7] |

| TGF-βRI (ALK5) | 49 nM | >17-fold vs. panel | [8][9] |

| PKD1 | 134 nM | - | [6] |

| PKD2 | 102 nM | - | [6] |

| PKD3 | 132 nM | - | [6] |

Note: A separate study identified this compound as a pan-PKD inhibitor.[6][10]

Table 2: In Vitro Efficacy of this compound in Cell-Based Assays

This table highlights the effective concentrations of this compound in various cellular models and assays.

| Cell Line / Model | Assay | Effect | Effective Concentration | Reference |

| CCL64 (Mink Lung) | TGF-β-mediated growth inhibition | Inhibition of TGF-β effects | EC50: 0.1 µM | [3][8] |

| SMA-560 (Murine Glioma) | Cell Migration & Invasion | Strong inhibition | 1 µM | [1][3] |

| LN-308 (Human Glioma) | Cell Migration & Invasion | Strong inhibition | 1 µM | [1][2] |

| 1205Lu (Human Melanoma) | Matrigel Invasion | Inhibition | 1 µM | [4] |

| PC-3 (Human Prostate Cancer) | SMAD2 Phosphorylation | Abrogation | 1 µM | [11] |

| PANC-1 (Human Pancreatic) | TGF-β-induced Invasion | Inhibition | 1 µM | [5] |

| Y-79 (Retinoblastoma) | Cell Proliferation | Inhibition | 1-3 µM | [12] |

| SW-48 (Human Colon Adeno.) | Cell Proliferation | No significant reduction | 0.5-2 µM | [13][14][15] |

Table 3: In Vivo Efficacy of this compound in Animal Models

This table summarizes key findings from preclinical animal studies investigating the therapeutic potential of this compound.

| Animal Model | Disease | Dosage & Administration | Key Outcomes | Reference |

| Syngeneic VM/Dk Mice | Intracranial SMA-560 Glioma | 1 mg/mL in drinking water (p.o.) | Prolonged median survival (18.6 to 25.1 days) | [1][3] |

| Nude Mice | Melanoma Bone Metastasis (1205Lu) | 60 mg/kg/day (p.o.) | Prevented development of osteolytic lesions; Reduced size of established lesions | [4] |

| Nude Mice | Prostate Cancer Bone Metastasis (PC-3) | 50 mg/kg/day (p.o.) | Decreased osteolysis area by 56% (preventive); Increased median survival | [11] |

| Nude Mice | Orthotopic Pancreatic Cancer (PANC-1) | 60 mg/kg, twice daily (p.o.) | Reduced primary tumor weight; Decreased incidence of metastasis | [5] |

| Syngeneic 129S1 Mice | Primary R3T Tumor | 60 mg/kg/day (p.o.) | Inhibited primary tumor growth; Reduced lung metastases | [1][2] |

| Nude Mice | Colon Adenocarcinoma (SW-48) | 50 mg/kg/day | No significant reduction in tumor growth | [13][14] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments involving this compound.

ALK5 Kinase Assay (for IC50 Determination)

This protocol describes a typical radiometric assay to measure the inhibitory activity of this compound on ALK5 kinase.

Objective: To determine the concentration of this compound that inhibits 50% of ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 kinase

-

Kinase substrate (e.g., a generic peptide substrate)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphoric acid (to stop the reaction)

-

Phosphocellulose filter mats or plates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well plate, add the ALK5 enzyme, the peptide substrate, and the appropriate concentration of this compound or vehicle.

-

Initiate the kinase reaction by adding radiolabeled ATP and appropriate cofactors.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unreacted ATP.

-

Dry the plate and measure the incorporated radioactivity using a microplate scintillation counter.[1]

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 7. This compound | TGF-beta/Smad | TargetMol [targetmol.com]

- 8. apexbt.com [apexbt.com]

- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SD-208 in Blocking Smad2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the mechanism, efficacy, and experimental validation of SD-208, a small molecule inhibitor, in the context of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The primary focus is its role in the direct inhibition of Smad2 phosphorylation, a pivotal event in TGF-β signal transduction.

The TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway is a crucial cellular communication system that regulates a multitude of biological processes, including cell growth, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis. The canonical signaling cascade is transduced through transmembrane serine/threonine kinase receptors and intracellular Smad proteins.

The process begins when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII). This binding event recruits and forms a heterodimeric complex with the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). Within this complex, the constitutively active TGF-βRII kinase phosphorylates and activates TGF-βRI. The activated TGF-βRI then acts as the direct upstream kinase for the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] Activated TGF-βRI phosphorylates the C-terminal SSXS motif of Smad2 and Smad3.[2] This phosphorylation event is the critical step that this compound inhibits.

Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common-mediator Smad (Co-Smad), Smad4.[1] This entire complex translocates into the nucleus, where it associates with other transcription factors to regulate the expression of target genes.[3]

This compound: Mechanism of Action

This compound is a potent, orally active, and selective small molecule inhibitor of the TGF-βRI (ALK5) kinase.[4][5] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the TGF-βRI kinase domain, preventing the binding of ATP and subsequent phosphorylation of its downstream targets, Smad2 and Smad3.[6]

By directly blocking the catalytic activity of TGF-βRI, this compound effectively halts the signal transduction cascade at a critical juncture. This prevents the phosphorylation of Smad2, thereby inhibiting the formation of the Smad2/3-Smad4 complex, its nuclear translocation, and the subsequent regulation of TGF-β target genes.[4][7] This targeted inhibition makes this compound a valuable tool for dissecting the TGF-β pathway and a candidate for therapeutic intervention in diseases driven by excessive TGF-β signaling.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various assays. The data highlight its potency against TGF-βRI and its selectivity over other kinases.

| Parameter | Value | Assay Type | Target | Reference |

| IC₅₀ | 48 nM | Cell-free Kinase Assay | TGF-βRI (ALK5) | [4][5] |

| IC₅₀ | 49 nM | Direct Enzymatic Assay | TGF-βRI (ALK5) | [8] |

| IC₅₀ | 62.5 - 125 nM | Cell-based Assay (PANC-1 cells) | Smad2 Phosphorylation | [9] |

| EC₅₀ | 0.1 µM (100 nM) | Cell Growth Inhibition Assay (CCL64 cells) | TGF-β pathway activity | [7][8] |

| Selectivity | >100-fold | Cell-free Kinase Assay | TGF-βRI vs. TGF-βRII | [4][5] |

| Selectivity | >17-fold | Kinase Panel Screening | TGF-βRI vs. other common kinases |

Experimental Protocols

The inhibition of Smad2 phosphorylation by this compound is primarily demonstrated through Western blotting. Cell-free kinase assays confirm direct target engagement, and reporter gene assays validate the functional downstream consequences.

Western Blotting for Phospho-Smad2 (p-Smad2)

This protocol is used to directly measure the levels of phosphorylated Smad2 in cells following treatment with TGF-β and this compound.

1. Cell Culture and Treatment:

-

Cell Lines: Use cell lines responsive to TGF-β, such as 1205Lu human melanoma cells, PANC-1 pancreatic cancer cells, or HaCaT keratinocytes.[3][9][10]

-

Serum Starvation: Grow cells to 80-90% confluency. Wash with PBS and replace the growth medium with serum-free or low-serum (e.g., 1%) medium for 2-24 hours to reduce basal signaling.[3][11]

-

Inhibitor Pre-incubation: Add this compound at various concentrations (e.g., 30 nM to 1 µM) to the culture medium and incubate for a specified period, typically 15 to 60 minutes.[3][9]

-

TGF-β Stimulation: Add TGF-β1 ligand (e.g., 2-5 ng/mL) to the medium and incubate for 30-65 minutes to induce Smad2 phosphorylation.[3][9]

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the phosphorylation status of proteins.[11]

-

For maximal recovery of nuclear p-Smad2, sonication of the lysate is recommended.[11]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA or DC protein assay).[11]

3. SDS-PAGE and Immunoblotting:

-

Denature protein lysates by adding SDS sample buffer and heating.

-

Load equal amounts of protein (e.g., 20-60 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[3][12]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Smad2 (e.g., anti-p-Smad2 Ser465/467).[10][13]

-

Separately, probe other membranes or strip and re-probe the same membrane with antibodies for total Smad2/3 and a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading and to normalize the p-Smad2 signal.[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][12]

Cell-Free Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified TGF-βRI kinase.

-

Principle: The assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP or the depletion of ATP (using luminescence, e.g., ADP-Glo™) to a specific peptide or protein substrate by the recombinant TGF-βRI kinase.[4][14][15]

-

Components:

-

Procedure:

-

The kinase, substrate, ATP, and appropriate cofactors are combined in the wells of a microplate.[4]

-

This compound is added at a range of concentrations.

-

The reaction is initiated (often by adding ATP or enzyme) and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-120 minutes).[14][15]

-

The reaction is stopped (e.g., by adding phosphoric acid or EDTA).[4][17]

-

The phosphorylated substrate is captured (e.g., on a phosphocellulose filter), and unincorporated ATP is washed away.[4]

-

The amount of incorporated radioactivity is measured using a scintillation counter, or luminescence is read on a plate reader.[4][14]

-

The inhibitory effect of this compound is determined by comparing the kinase activity in its presence to the activity in its absence (vehicle control), allowing for the calculation of an IC₅₀ value.[4]

-

Smad-Responsive Reporter Gene Assay

This cell-based assay measures the functional output of the Smad signaling pathway.

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple tandem repeats of a Smad-binding element (SBE), such as the CAGA box.[3] Activation of the Smad pathway by TGF-β leads to the binding of the p-Smad/Smad4 complex to the SBEs, driving reporter gene expression.

-

Procedure:

-

Cells (e.g., HEK293T, 1205Lu) are transiently or stably transfected with the SBE-luciferase reporter construct.[3]

-

Transfected cells are treated with varying concentrations of this compound, followed by stimulation with TGF-β.

-

After an incubation period (e.g., 16-24 hours), the cells are lysed.[18]

-

A luciferase substrate is added to the lysate, and the resulting luminescence, which is proportional to reporter gene expression, is measured with a luminometer.

-

Inhibition by this compound is observed as a dose-dependent decrease in TGF-β-induced luciferase activity.[3] A 0.5 µM concentration of this compound has been shown to achieve complete inhibition of TGF-β-induced reporter transactivation in melanoma cells.[3]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the TGF-βRI (ALK5) kinase. Its primary mechanism of action involves the ATP-competitive inhibition of TGF-βRI, which directly prevents the phosphorylation of the key downstream effectors, Smad2 and Smad3. This blockade of the initial phosphorylation event effectively shuts down the canonical TGF-β/Smad signaling pathway. The efficacy and mechanism of this compound have been robustly validated through quantitative biochemical and cell-based assays, establishing it as an indispensable tool for researchers studying TGF-β signaling and a promising scaffold for the development of therapeutics for cancer and fibrotic diseases.

References

- 1. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 7. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]

- 14. promega.de [promega.de]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

- 17. Cell-Free Expression of Protein Kinase A for Rapid Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

SD-208: A Comprehensive Technical Review of its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-tumor properties of SD-208, a small molecule inhibitor with significant potential in oncology research. The document synthesizes key findings from preclinical studies, detailing its mechanisms of action, efficacy in various cancer models, and the experimental methodologies used to elucidate its therapeutic effects.

Introduction: The Dual-Targeting Potential of this compound

This compound is a potent, orally bioavailable small molecule that has been primarily characterized as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TβRI), also known as Activin receptor-Like Kinase 5 (ALK5).[1] By targeting the TβRI kinase, this compound effectively blocks the canonical Smad signaling pathway, which plays a critical role in tumor progression, invasion, and immunosuppression.[2][3][4] More recently, this compound has also been identified as a novel, ATP-competitive inhibitor of Protein Kinase D (PKD), revealing a second mechanism through which it can exert anti-proliferative effects by inducing cell cycle arrest.[5][6] This dual-targeting capability makes this compound a compelling agent for cancer therapy research.

Mechanisms of Action

This compound exhibits its anti-tumor effects through at least two distinct signaling pathways.

2.1 Inhibition of the TGF-β/Smad Pathway

The cytokine TGF-β is a key regulator of cell growth, differentiation, and immune function. In advanced cancers, TGF-β often switches from a tumor suppressor to a promoter, enhancing cell migration, invasion, and creating an immunosuppressive tumor microenvironment.[2][3] this compound selectively inhibits the TβRI kinase with an IC50 of 48 nM.[1] This inhibition prevents the phosphorylation of downstream effector proteins Smad2 and Smad3, thereby blocking the translocation of the Smad complex to the nucleus and subsequent transcription of TGF-β target genes.[2][4][7][8] These target genes are often involved in metastasis and immunosuppression, including Parathyroid hormone-related protein (PTHrP), Interleukin-11 (IL-11), Connective tissue growth factor (CTGF), and Runt-related transcription factor 2 (RUNX2).[7][8]

2.2 Inhibition of the Protein Kinase D (PKD) Pathway

This compound has also been identified as a pan-PKD inhibitor, blocking PKD1, 2, and 3 with IC50 values around 100 nM.[6] In prostate cancer cells, inhibition of PKD by this compound leads to G2/M cell cycle arrest.[5][6] This is achieved by increasing the levels of the cyclin-dependent kinase inhibitor p21 and modulating the activity of the Cdc25C/Cdc2 pathway, which are critical regulators of the G2/M transition.[5]

In Vitro Anti-Tumor Activity

This compound has demonstrated a range of anti-tumor activities across various cancer cell lines in vitro. Its effects are primarily cytostatic and anti-invasive rather than directly cytotoxic.

3.1 Summary of In Vitro Efficacy

The following table summarizes the key quantitative data from in vitro studies.

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| CCL64 | Mink Lung Epithelial | Growth Inhibition Rescue | EC50 | 0.1 µmol/L | [2][3][4] |

| LN-308 | Human Glioma | Migration/Invasion | Inhibition | Strong inhibition observed | [2][3] |

| SMA-560 | Murine Glioma | Migration/Invasion | Inhibition | Strong inhibition observed | [2][3] |

| 1205Lu | Human Melanoma | Matrigel Invasion | Inhibition | Blocked TGF-β induced invasion | [7][8] |

| PC3 | Human Prostate Cancer | Cell Proliferation | Inhibition | Significant reduction at 30 µM | [5] |

| PC3 | Human Prostate Cancer | Matrigel Invasion | Inhibition | >60% inhibition at 30 µM | [6] |

| DU145 | Human Prostate Cancer | Cell Cycle Analysis | G2/M Arrest | 18.8% to 30.1% increase at 30 µM | [5] |

| PC3 | Human Prostate Cancer | Cell Cycle Analysis | G2/M Arrest | 6.3% to 35.6% increase at 30 µM | [5] |

| Multiple | Pan-Kinase Screen | Kinase Inhibition (TβRI) | IC50 | 48 nM | [1] |

| PKD1, 2, 3 | N/A | Kinase Inhibition | IC50 | 106.9, 93.5, 105.3 nM | [6] |

| SW-48 | Human Colon Adenocarcinoma | MTT/BrdU Assay | Proliferation | No significant effect | [9] |

3.2 Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.

3.2.1 Cell Viability and Proliferation (MTT/BrdU Assays)

-

Cell Seeding: Cancer cells (e.g., SW-48, PC3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

-

MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and absorbance is measured spectrophotometrically.

-

BrdU Assay: For proliferation, cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric reaction, which is quantified by absorbance.

3.2.2 Matrigel Invasion Assay

-

Chamber Preparation: Boyden chamber inserts with an 8-μm pore size membrane are coated with Matrigel and allowed to rehydrate.

-

Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS or TGF-β).

-

Incubation: The chambers are incubated for a period (e.g., 20-24 hours) to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Non-invading cells are removed from the upper surface of the membrane. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.[6]

3.2.3 Western Blotting for Phospho-Smad2

-

Cell Lysis: Glioma or melanoma cells are serum-starved and pre-treated with this compound (e.g., 1 µmol/L) for 24 hours, followed by stimulation with TGF-β (e.g., 5 ng/mL) for 1 hour.[4]

-

Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2/3.

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Efficacy

The therapeutic potential of this compound has been validated in several preclinical animal models, demonstrating its ability to inhibit tumor growth, reduce metastasis, and improve survival.

4.1 Summary of In Vivo Efficacy

The following table summarizes key quantitative data from in vivo studies.

| Cancer Model | Animal Model | This compound Dosage | Primary Outcome | Result | Reference |

| SMA-560 Glioma (Intracranial) | Syngeneic VM/Dk Mice | 1 mg/mL (in drinking water) | Median Survival | Increased from 18.6 to 25.1 days | [2][3] |

| 1205Lu Melanoma (Bone Metastasis) | Nude Mice | 60 mg/kg/day (p.o.) | Osteolytic Lesions | Prevented development in prevention protocol; reduced size in treatment protocol | [7][8][10] |

| PC3 Prostate Cancer (Subcutaneous) | Athymic NCr-nu/nu Mice | 60 mg/kg/day (p.o.) | Tumor Growth | Statistically significant reduction in tumor volume after 11 days | [6] |

| R3T/4T1 Mammary Carcinoma | Syngeneic Mice | 20 or 60 mg/kg/day (p.o.) | Tumor Growth & Metastasis | Hampered primary growth; reduced lung metastases | |

| R3T Mammary Carcinoma | Athymic Nude Mice | Not specified | Tumor Growth | Failed to inhibit tumor growth | [9] |

| 1205Lu Melanoma (Subcutaneous) | Nude Mice | 60 mg/kg/day (p.o.) | Tumor Volume | No statistically significant difference compared to vehicle | [8] |

4.2 Experimental Protocols

4.2.1 Orthotopic Glioma Mouse Model

-

Cell Implantation: Syngeneic VM/Dk mice are anesthetized, and SMA-560 glioma cells are stereotactically implanted into the brain.[2][3]

-

Treatment: Systemic treatment with this compound (e.g., administered via drinking water or oral gavage) is initiated 3 days post-implantation.[2][3]

-

Monitoring: Mice are monitored daily for health and neurological symptoms. Survival time is recorded as the primary endpoint.

-

Histological Analysis: At the time of death, brains are harvested, fixed, and sectioned. Tissues are analyzed via immunohistochemistry for markers of proliferation (Ki-67), apoptosis, angiogenesis, and immune cell infiltration (CD8 T cells, NK cells, macrophages).[2][3]

4.2.2 Melanoma Bone Metastasis Model

-

Cell Inoculation: Nude mice are inoculated with 1205Lu human melanoma cells into the left cardiac ventricle to model hematogenous spread to bone.[7][8]

-

Treatment Protocols:

-

Analysis: The development and progression of osteolytic bone lesions are quantified over time using radiography. Tumor burden and effects on bone cells (osteoclasts, osteoblasts) are assessed by histomorphometry.[8]

Conclusion

This compound is a versatile anti-tumor agent with well-defined mechanisms of action against the TβRI and PKD pathways. Preclinical data robustly supports its role in inhibiting cancer cell invasion and migration across multiple tumor types, particularly glioma and melanoma.[2][3][7][10] In prostate cancer, it demonstrates anti-proliferative effects through cell cycle modulation.[5][6] In vivo studies have shown that this compound can prolong survival and reduce metastasis, often by modulating the tumor microenvironment and enhancing anti-tumor immunity rather than by directly halting proliferation of the primary tumor.[2][3][11] The discrepancy in its efficacy against primary subcutaneous tumors versus metastatic or orthotopic tumors, especially in immunocompromised versus immunocompetent models, suggests that its therapeutic benefit is highly context-dependent and may rely significantly on its immunomodulatory effects.[8][9] These findings establish this compound as a valuable tool for cancer research and a promising candidate for further development, particularly in therapeutic strategies aimed at overcoming metastasis and TGF-β-mediated immunosuppression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (this compound) on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SD-208: A Potent Inhibitor of Epithelial-Mesenchymal Transition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. Transforming growth factor-beta (TGF-β) is a key inducer of EMT, making its signaling pathway a prime target for therapeutic intervention. SD-208 has emerged as a potent and selective small molecule inhibitor of the TGF-β receptor I (TβRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By blocking the initiation of the TGF-β signaling cascade, this compound effectively abrogates the cellular changes associated with EMT, including alterations in cell morphology, increased migratory and invasive capabilities, and the characteristic switch in EMT-associated gene and protein expression. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on EMT, and detailed experimental protocols for its application in research settings.

Introduction to this compound and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a complex cellular program in which epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive properties. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The TGF-β signaling pathway is a primary driver of EMT. Upon ligand binding, the TGF-β type II receptor (TβRII) phosphorylates and activates TβRI, which in turn phosphorylates downstream mediators, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes that orchestrate the EMT program.

This compound is a selective ATP-competitive inhibitor of TβRI kinase. Its inhibitory action prevents the phosphorylation of Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway at its inception. This targeted inhibition makes this compound a valuable tool for dissecting the role of TGF-β in EMT and a promising therapeutic candidate for diseases driven by aberrant TGF-β signaling.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the serine/threonine kinase activity of TβRI (ALK5). This prevents the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3, which are the initial intracellular transducers of the TGF-β signal. The lack of R-Smad phosphorylation impedes the formation of the Smad2/3/4 complex and its subsequent nuclear translocation, ultimately leading to a failure in the transcriptional regulation of TGF-β target genes, including those that drive EMT.

Beyond the canonical Smad pathway, TGF-β can also signal through non-Smad pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which also contribute to the EMT process. While the primary effect of this compound is on the Smad pathway, its inhibition of TβRI can also indirectly modulate these non-Smad pathways, although this is an area of ongoing research.

Figure 1: Simplified signaling pathway of this compound's inhibitory action on TGF-β-induced EMT.

Quantitative Impact of this compound on EMT

The efficacy of this compound in inhibiting EMT has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibitory Concentration of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ for TβRI (ALK5) | 48 nM | Kinase Assay | [1] |

| EC₅₀ for TGF-β-mediated growth inhibition | 0.1 µmol/L | CCL64 cells | [2] |

| Effective concentration for Smad3 phosphorylation abrogation | 0.5 µM | 1205Lu human melanoma cells | [3] |

| Effective concentration for invasion inhibition | 1 µM | PANC-1 pancreatic cancer cells | [4] |

Table 2: Effect of this compound on EMT Marker Expression and Cell Function

| Cell Line | Treatment | Effect on E-cadherin | Effect on N-cadherin / Vimentin | Effect on Cell Migration/Invasion | Reference |

| PANC-1 Pancreatic Cancer | 1 µM this compound + 2 ng/ml TGF-β1 | - | - | Inhibition of TGF-β1-induced invasion | [4] |

| PC-3 Prostate Cancer | 1 µM this compound + 5 ng/mL TGF-β | - | - | Not specified | [5] |

| 1205Lu Melanoma | 0.5 µM this compound + 5 ng/ml TGF-β | - | - | Inhibition of Matrigel invasion | [3] |

| Murine and Human Glioma Cells | Not specified | - | - | Strong inhibition of constitutive and TGF-β-evoked migration and invasion | [2] |

Note: '-' indicates that specific quantitative data on the marker was not provided in the referenced abstract.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on EMT.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of epithelial cell lines can be used to study TGF-β induced EMT, such as PANC-1 (pancreatic cancer), PC-3 (prostate cancer), 1205Lu (melanoma), and various glioma cell lines.[2][4][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO at the same final concentration) should always be included.

-

Treatment Protocol: To investigate the inhibitory effect of this compound on TGF-β-induced EMT, cells are often pre-incubated with this compound for a specific period (e.g., 1 hour) before the addition of recombinant human TGF-β1 (typically 2-10 ng/mL).[3][4] The total treatment duration can vary from hours to several days depending on the assay.

Western Blot Analysis for EMT Markers

This protocol is for assessing the protein levels of EMT markers such as E-cadherin, N-cadherin, Vimentin, and phosphorylated Smad2/3.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, p-Smad2/3, total Smad2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.

Quantitative Real-Time PCR (qPCR) for EMT-related Genes

This protocol is for measuring the mRNA levels of genes involved in EMT, such as CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), and SNAI2 (Slug).

-

RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a qPCR instrument with a SYBR Green-based detection method. Specific primers for the target genes and a reference gene (e.g., GAPDH or ACTB) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Chamber Coating: The upper chamber of a Transwell insert (typically with an 8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: Cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of their invasive potential.

Figure 2: General workflow for a Transwell invasion assay to assess the effect of this compound.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a cell population.

-

Cell Seeding: Cells are seeded in a culture plate and grown to a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with medium containing this compound or vehicle.

-

Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., every 6-12 hours) until the wound is closed in the control group.

-

Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Conclusion

This compound is a powerful research tool for investigating the role of TGF-β signaling in the complex process of epithelial-mesenchymal transition. Its high selectivity and potency make it an ideal inhibitor for both in vitro and in vivo studies. The data consistently demonstrate that this compound effectively blocks TGF-β-induced EMT, leading to a reduction in cell migration and invasion. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of this compound and its therapeutic potential in diseases characterized by pathological EMT, such as cancer and fibrosis. As our understanding of the intricate signaling networks governing EMT continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.

References

- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SD-208 in Cancer Cell Lines

Introduction

SD-208 is a small molecule inhibitor with dual activity against Transforming Growth Factor-beta Receptor I (TβRI) kinase and Protein Kinase D (PKD). Its ability to modulate key signaling pathways involved in tumorigenesis makes it a valuable tool for in vitro cancer research. These application notes provide detailed protocols for assessing the efficacy of this compound in various cancer cell lines.

Mechanism of Action

This compound primarily functions by inhibiting the TβRI kinase, a critical component of the TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby blocking the transduction of TGF-β signals that promote cell migration, invasion, and immunosuppression.[1][2][3] Additionally, this compound has been identified as a pan-PKD inhibitor, which can lead to G2/M cell cycle arrest in certain cancer cell types, such as prostate cancer.

Signaling Pathway

The primary signaling cascade affected by this compound is the TGF-β pathway. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

Caption: this compound inhibits the TβRI kinase, blocking Smad2/3 phosphorylation.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various cancer-related cell lines.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| CCL64 | Mink Lung Epithelial | Growth Inhibition | EC50 | 0.1 µM | [1] |

| PC3 | Prostate Cancer | Cell Death | IC50 | 17.0 ± 5.7 µM | |

| 1205Lu | Melanoma | Smad3/4 Reporter | Inhibition | ~0.5 µM (complete inhibition) | |

| WM852 | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |

| 501mel | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |

| 888mel | Melanoma | Smad3/4 Reporter | Inhibition | Not specified | |

| SW-48 | Colon Adenocarcinoma | Cell Proliferation (MTT) | IC50 | > 2 µM (no significant effect) | [4] |

| Y-79 | Retinoblastoma | Cell Viability (MTT) | IC50 | Not specified (dose-dependent decrease) | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

References

- 1. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TGF-beta-RI kinase inhibitor this compound reduces the development and progression of melanoma bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of SD-208 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: SD-208 is a potent, orally bioavailable small molecule inhibitor primarily targeting the transforming growth factor-beta (TGF-β) type I receptor kinase (TβRI), also known as activin receptor-like kinase 5 (ALK5), with an IC50 of 48 nM[1][2]. By inhibiting TβRI, this compound effectively blocks the canonical Smad signaling pathway, which plays a critical role in tumor progression, invasion, and immunosuppression[3][4][5]. Additionally, this compound has been identified as a novel inhibitor of Protein Kinase D (PKD), implicating it in the regulation of cell proliferation and survival through G2/M cell cycle arrest[6][7][8]. These dual activities make this compound a valuable tool for preclinical cancer research in various mouse models.

These notes provide a comprehensive overview of the in vivo applications of this compound, summarizing key quantitative data and detailing experimental protocols for its administration.

Mechanism of Action: Dual Inhibition

This compound exerts its anti-tumor effects by targeting two key signaling pathways:

-

TGF-β/Smad Pathway: In the tumor microenvironment, TGF-β acts as a potent immunosuppressor and promotes cell migration and invasion[4]. This compound blocks the phosphorylation of Smad2 and Smad3, which are downstream effectors of the TβRI kinase[3][5]. This inhibition prevents the nuclear translocation of the Smad complex, thereby downregulating the expression of TGF-β target genes involved in metastasis and immunosuppression[3][4].

-

Protein Kinase D (PKD) Pathway: this compound also functions as a pan-PKD inhibitor[6][8]. Inhibition of PKD in cancer cells leads to G2/M phase cell cycle arrest, a reduction in the expression of survival proteins like survivin and Bcl-xL, and a subsequent decrease in cell proliferation and an increase in apoptosis[6][7].

Signaling Pathway Diagrams

Caption: TGF-β signaling pathway and the inhibitory action of this compound on TβRI (ALK5).

Caption: this compound inhibits PKD, leading to G2/M arrest and reduced cell survival.

Quantitative Data Summary from In Vivo Mouse Models

The efficacy of this compound has been demonstrated across various cancer models. The following table summarizes the quantitative outcomes from key studies.

| Mouse Model & Strain | Cancer Type | This compound Dosage & Administration | Treatment Schedule | Key Quantitative Findings | Citation(s) |

| Nude Mice | Melanoma (Bone Metastasis) | 60 mg/kg/day, daily oral gavage | Therapeutic: Started 12 days post-inoculation for 4 weeks. | Significantly reduced osteolytic lesion size. | [3] |

| Nude Mice | Melanoma (Bone Metastasis) | 60 mg/kg/day, daily oral gavage | Preventive: Started 2 days prior to inoculation for 5 weeks. | Significantly reduced the development of osteolytic bone metastases. | [3] |

| Athymic NCr-nu/nu Mice | Prostate Cancer (Subcutaneous Xenograft) | 60 mg/kg, twice daily oral gavage | Therapeutic: Started 3-4 days post-inoculation for 21-24 days. | Significantly abrogated tumor growth; associated with reduced proliferation and increased apoptosis. | [6][7] |

| Syngeneic VM/Dk Mice | Glioma (Intracranial) | 1 mg/mL in drinking water (~60 mg/kg/day) | Therapeutic: Started 3 days post-implantation. | Prolonged median survival from 18.6 days (vehicle) to 25.1 days (this compound). Increased tumor infiltration by NK cells and CD8+ T cells. | [4][5] |

| Syngeneic 129S1 Mice | Mammary Carcinoma | 20 or 60 mg/kg/day, daily oral gavage | Therapeutic: Started 3 days post-inoculation. | Dose-dependently inhibited primary tumor growth and significantly reduced the number and size of lung metastases. | [1][2][9] |

| Nude Mice | Prostate Cancer (Bone Metastasis) | 50 mg/kg/day, daily oral gavage | Preventive: Started 3 days prior to inoculation for 54 days. | Decreased osteolysis area by 56%. Increased median survival from 57 days (vehicle) to 69 days (this compound). | [10] |

| Athymic Nude Mice | Colon Adenocarcinoma | 50 mg/kg/day, daily oral gavage | Therapeutic: Started 10 days post-implantation. | Failed to significantly inhibit in vivo tumor growth. | [11] |

Note: Efficacy can be model-dependent. For instance, this compound did not significantly affect the growth of subcutaneous 1205Lu melanoma xenografts, despite its effectiveness against bone metastases from the same cell line[3].

Experimental Protocols

Protocol 1: Therapeutic Treatment of Subcutaneous Xenografts

This protocol is adapted from studies on prostate cancer models and provides a general framework for assessing the efficacy of this compound on established solid tumors[6][7].

Materials:

-

This compound powder

-

Vehicle solution: 1% (w/v) methylcellulose in sterile water[6][9]

-

Cancer cell line (e.g., PC3 prostate cancer cells)

-

6-8 week old male athymic nude mice

-

Sterile PBS and syringes

-

Oral gavage needles (20-22 gauge, round tip)

-

Digital calipers

-

Animal scale

Procedure:

-

Tumor Cell Implantation: Subcutaneously inoculate 1-2 x 10⁶ cancer cells suspended in 100-200 µL of sterile PBS or media into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (typically 3-5 days post-inoculation)[6]. Tumor volume can be calculated using the formula: V = (Length x Width²)/2.

-

Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group). Ensure average tumor sizes are comparable across groups.

-

This compound Formulation: Prepare a suspension of this compound in 1% methylcellulose. For a 60 mg/kg dose in a 25g mouse, this would be 1.5 mg per mouse. If administering a volume of 100 µL, the concentration would be 15 mg/mL. Vortex thoroughly before each gavage session to ensure a uniform suspension. Prepare fresh daily or as stability allows.

-

Administration: Administer this compound (e.g., 60 mg/kg) or an equivalent volume of vehicle via oral gavage once or twice daily[6]. Continue treatment for the planned duration (e.g., 21 days).

-

Monitoring: Throughout the study, monitor tumor volume every 2-3 days and body weight twice weekly to assess toxicity[6]. Observe mice daily for any adverse clinical signs.

-

Endpoint Analysis: At the end of the treatment period, euthanize mice and excise tumors. Tumor weight can be recorded. Tumor tissue can be flash-frozen for molecular analysis (Western blot for p-Smad, PKD biomarkers) or fixed in formalin for histological analysis (IHC for proliferation markers like Ki-67 or apoptosis markers like TUNEL)[9].

Protocol 2: Preventive Treatment of Experimental Metastasis

This protocol is based on studies preventing melanoma bone metastasis and is suitable for evaluating this compound's effect on the establishment of metastatic lesions[3].

Materials:

-

Same as Protocol 1, with the addition of imaging equipment (e.g., X-ray, bioluminescence imager if using luciferase-tagged cells).

-

Cancer cell line known to metastasize (e.g., 1205Lu melanoma cells).

Procedure:

-

Pre-treatment: Begin administration of this compound (e.g., 60 mg/kg, daily oral gavage) or vehicle 2-3 days prior to tumor cell inoculation[3][10].

-

Tumor Cell Inoculation: To model hematogenous spread, inoculate cancer cells into the arterial circulation, for example, via intracardiac injection (e.g., 1 x 10⁵ cells in 100 µL PBS) in anesthetized mice[3].

-

Continued Administration: Continue daily oral gavage with this compound or vehicle for the duration of the experiment (e.g., 5 weeks)[3].

-

Monitoring: Monitor mice for clinical signs of metastasis (e.g., paralysis, weight loss). At regular intervals (e.g., weekly, starting from day 12), perform imaging to detect the development of metastatic lesions. For bone metastasis, radiographs can be analyzed for osteolytic lesions[3].

General Experimental Workflow

Caption: A generalized workflow for in vivo efficacy studies of this compound in mice.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TGF-β-RI Kinase Inhibitor this compound Reduces the Development and Progression of Melanoma Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest | PLOS One [journals.plos.org]

- 8. This compound, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for SD-208 in Cell Culture Experiments

Introduction

SD-208 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TβRI), also known as Activin receptor-Like Kinase 5 (ALK5). It exhibits an IC50 of 48 nM for TβRI (ALK5) and demonstrates over 100-fold selectivity against the TGF-β type II receptor (TβRII)[1]. By inhibiting the TβRI kinase activity, this compound effectively blocks the canonical Smad-dependent signaling pathway, making it a valuable tool for investigating the diverse roles of TGF-β in cell proliferation, differentiation, migration, and apoptosis[2][3]. Additionally, some studies have identified this compound as an ATP-competitive inhibitor of Protein Kinase D (PKD), where it has been shown to induce G2/M cell cycle arrest in prostate cancer cells[4][5].

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the TGF-β signaling pathway and its downstream cellular effects.

Mechanism of Action: Inhibition of TGF-β Signaling

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TβRII, which then recruits and phosphorylates the TβRI[6][7]. This phosphorylation activates the TβRI kinase, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3[8]. Phosphorylated R-Smads form a complex with the common mediator Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in numerous cellular processes[7][9]. This compound exerts its inhibitory effect by targeting the kinase activity of TβRI (ALK5), thereby preventing the phosphorylation of Smad2 and Smad3 and blocking all subsequent downstream events[2][3].

Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Application Notes

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

-

Solvent: this compound is typically dissolved in 100% dimethylsulfoxide (DMSO)[10].

-

Concentration: Prepare a high-concentration stock solution, for example, 5 mM or 10 mM, in DMSO.

-

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[1][10]. A stock solution stored at -20°C is typically stable for up to one year[1].

-

Working Solution: When preparing for an experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.2%)[10]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Summary of In Vitro Effects and Recommended Concentrations

The effective concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following tables summarize quantitative data from published studies.

Table 1: Inhibition of TGF-β Signaling by this compound

| Cell Line | Assay | Effective Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| 1205Lu (Human Melanoma) | Western Blot (p-Smad3) | 0.5 µM | Complete abrogation of TGF-β-induced Smad3 phosphorylation. | [3] |

| 1205Lu (Human Melanoma) | Luciferase Reporter Assay | 0.5 µM | Complete inhibition of TGF-β-induced Smad3/4-specific transcription. | [3] |

| PANC-1 (Human Pancreatic) | Western Blot (p-Smad2) | IC50: 62.5 - 125 nM | Dose-dependent inhibition of TGF-β1-induced Smad2 phosphorylation. | [11] |